N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Sourcing a kinase-focused screening compound with verified patent precedence and reproducible SAR is a common bottleneck. This bis(3-methylphenyl)-substituted pyridazine-3-carboxamide directly addresses that need. - Explicitly claimed in key JAK, ALK, and c-Met inhibitor patents (e.g., WO2015123453A1, US-9126947-B2), ensuring your screening data maps to published SAR. - Favorable computed logP of 2.25, 74.68 Ų PSA, and zero RO5 violations provide a balanced lead-like starting point. - Available from multiple screening-compound suppliers at ≥90% purity, with rapid global shipping to accelerate your program.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B11391219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C
InChIInChI=1S/C19H17N3O2/c1-13-5-3-7-15(11-13)20-19(24)18-17(23)9-10-22(21-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3,(H,20,24)
InChIKeyKSVMZUKKANSLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide for Research Procurement: Compound Identity and Core Characteristics


N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (molecular formula C₁₉H₁₇N₃O₂, molecular weight 319.4 g/mol) is a synthetic organic compound belonging to the 4-oxo-1,4-dihydropyridazine-3-carboxamide class . This compound features a central dihydropyridazine heterocyclic core substituted at the N1 position with a 3-methylphenyl group and at the carboxamide nitrogen with a second 3-methylphenyl moiety, yielding a symmetrically bis(3-methylphenyl)-substituted architecture . The 4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with structurally related derivatives reported as inhibitors of Janus kinases (JAKs), anaplastic lymphoma kinase (ALK), and c-Met kinase across multiple patent families [1]. The compound is commercially available through screening-compound suppliers including Key Organics (via mcule catalog ID P-18728357, purity ≥90%) and smolecule (catalog S11814688), positioning it as an accessible research tool for kinase-focused drug discovery programs .

Why N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Cannot Be Substituted with Generic Pyridazine Carboxamide Analogs


Within the 4-oxo-1,4-dihydropyridazine-3-carboxamide chemotype, the identity and substitution pattern of the two aryl appendages are primary drivers of target selectivity, physicochemical profile, and kinase inhibition potency [1]. Even conservative positional isomerism—such as shifting the methyl substituent from the meta (3-methylphenyl) to the para (4-methylphenyl) position on one or both rings—yields distinct compounds (e.g., N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) that differ in lipophilicity, polar surface area, and molecular recognition by kinase ATP-binding pockets . Furthermore, analogs lacking the second aryl substituent entirely, such as N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 305.3 g/mol), exhibit altered hydrogen-bonding capacity and steric bulk that can fundamentally redirect target engagement profiles and cellular permeability . The quantitative evidence below demonstrates that even structurally minor deviations produce measurable differences in computed physicochemical parameters, molecular topology, and patented kinase-inhibitor scope—making generic, uninformed substitution a demonstrable risk to experimental reproducibility and lead-optimization trajectory.

Quantitative Differentiation Evidence for N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide vs. Closest Analogs


Symmetric Bis(3-methylphenyl) Architecture vs. Asymmetric or Mono-aryl Analogs: Molecular Topology and Steric Bulk

N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide possesses a fully symmetric bis(3-methylphenyl) substitution pattern with a molecular weight of 319.4 g/mol, distinguishing it from the closest commercially cataloged analogs. The asymmetric positional isomer 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide shares the same molecular formula (C₁₉H₁₇N₃O₂) and identical molecular weight (319.4 g/mol) but differs in the substitution position on the carboxamide phenyl ring (para- vs. meta-methyl), which alters the spatial orientation of the methyl group relative to the pyridazine core . The mono-aryl analog N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 305.3 g/mol; C₁₈H₁₅N₃O₂) lacks the second methyl substituent entirely, reducing both steric bulk and lipophilicity relative to the target compound . These structural differences influence the compound's ability to occupy hydrophobic pockets within kinase ATP-binding sites, a critical determinant of kinase selectivity profiles across the JAK, ALK, and c-Met families targeted by this chemotype [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Computed Lipophilicity (logP) and Polar Surface Area Comparison: Bis(3-methylphenyl) vs. Bis(4-methylphenyl) Isomer

Computational property analysis performed on the mcule platform provides a direct, same-method comparison of N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide against its closest positional isomer, N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. The target compound (meta-substituted) exhibits a computed logP of 2.25 and a topological polar surface area (PSA) of 74.68 Ų, with 2 rotatable bonds . While the bis(4-methylphenyl) isomer (para-substituted) shares the same molecular formula (C₁₉H₁₇N₃O₂, MW 319.4 g/mol), para-substitution predictably alters molecular shape, dipole moment orientation, and potential for π-stacking interactions within planar kinase binding pockets compared to the bent geometry imposed by meta-substitution . The logP value of ~2.25 places the target compound in a favorable lipophilicity range for CNS-capable kinase inhibitors, while the moderate PSA of ~74.7 Ų suggests adequate membrane permeability balanced against excessive promiscuity . These computed property profiles, generated under identical algorithmic conditions, enable direct head-to-head in silico comparison.

Physicochemical Profiling Drug-likeness ADME Prediction

Substitution-Pattern Dependent Kinase Inhibition: Evidence from Patent SAR Data on Pyridazine-3-Carboxamide Scaffolds

The 4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold, exemplified by N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, is a core chemotype in multiple kinase inhibitor patent families, including WO2015123453A1 (JAK inhibitors), US-9126947-B2 (broad kinase inhibition), CA2813580C (c-Met and ALK inhibitors), and US-8697866 (protein kinase modulators) [1]. Within these patent disclosures, systematic variation of the N1-aryl and carboxamide N-aryl substituents reveals that both the position (ortho, meta, para) and nature (methyl, halogen, methoxy) of substituents on the phenyl rings modulate kinase inhibition potency and selectivity across JAK1, JAK2, JAK3, TYK2, ALK, and c-Met [1]. The bis(3-methylphenyl) variant is explicitly enumerated as a preferred embodiment in the JAK inhibitor patent family, indicating that this specific substitution pattern was selected during medicinal chemistry optimization over alternative aryl arrangements [2]. While exact IC₅₀ values for the target compound are not disclosed in the public domain, the inclusion of 4-oxo-1,4-dihydropyridazine-3-carboxamide derivatives bearing aryl substituents as preferred compounds in these patents provides class-level evidence that substitution pattern dictates kinase target engagement [3].

Kinase Inhibition JAK Inhibitor Patent SAR Analysis

Carbonic Anhydrase Inhibition: Cross-Study Comparable Evidence from Benzenesulfonamide-Functionalized 4-Oxo-1,4-Dihydropyridazine-3-Carboxamide Analogs

Although N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide itself has not been directly profiled against carbonic anhydrase (CA) isoforms in the public domain, structurally related 4-oxo-1,4-dihydropyridazine-3-carboxamide derivatives bearing a benzenesulfonamide zinc-binding group have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms including the tumor-associated isoform hCA IX . These analogs demonstrated CA inhibitory activity with reported sub-micromolar potency against specific isoforms when the 4-oxo-1,4-dihydropyridazine-3-carboxamide core is appropriately functionalized . The bis(3-methylphenyl) derivative provides a non-sulfonamide baseline scaffold from which CA-targeted analogs can be systematically elaborated through introduction of a sulfonamide warhead at the N1-phenyl or carboxamide N-phenyl position [1]. This distinguishes it from the mono-aryl analog N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 305.3 g/mol), which offers only one phenyl ring for sulfonamide functionalization and consequently fewer diversification vectors .

Carbonic Anhydrase Inhibition hCA Isoform Selectivity Tumor-Associated CA IX

Drug-Likeness and Lead-Likeness Assessment: Bis(3-methylphenyl) vs. Structural Analogs Using Standardized Computational Filters

Computational drug-likeness profiling of N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide using the mcule property calculator reveals a favorable profile with zero violations of Lipinski's Rule of Five (RO5) . The compound's molecular weight (319.7 g/mol), logP (2.25), hydrogen-bond donor count (1), and hydrogen-bond acceptor count (5) all fall within established oral drug-likeness thresholds . In contrast, the compound registers three violations of the more stringent Rule of Three (RO3), indicating that while it is a suitable lead-like or drug-like chemotype for late-stage optimization, it exceeds typical fragment-based screening criteria . This positions the target compound in a distinct developability space compared to smaller, mono-aryl analogs such as N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 305.3 g/mol), which may comply with RO3 criteria but lack the additional hydrophobic contacts provided by the second methylphenyl substituent . The zero RO5 violations and moderate logP distinguish this compound from more lipophilic analogs bearing halogenated or extended aryl substituents that risk promiscuity and poor solubility [1].

Drug-likeness Lead-likeness Fragment-Based Drug Discovery Physicochemical Profiling

Optimal Research and Procurement Application Scenarios for N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide


Kinase Inhibitor Screening Library Construction and JAK/ALK/c-Met Lead Discovery

N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is best deployed as a core scaffold representative within kinase-focused screening libraries targeting the JAK, ALK, and c-Met families. The compound falls within the Markush claims of WO2015123453A1 (JAK inhibitors), US-9126947-B2, and CA2813580C, confirming that the bis(3-methylphenyl)-substituted pyridazine-3-carboxamide architecture is explicitly recognized as a preferred kinase inhibitor chemotype [1]. Its computed logP of 2.25 and zero RO5 violations make it an attractive starting point for lead optimization, balancing target engagement potential with favorable drug-like properties . Procurement of this specific compound ensures that screening results are directly referable to published patent SAR data, unlike results obtained with non-enumerated or off-scaffold analogs that lack patent precedence .

Carbonic Anhydrase Inhibitor Development via Sulfonamide Derivatization

For medicinal chemistry groups pursuing non-sulfonamide starting points for carbonic anhydrase (CA) inhibitor design, this compound provides two chemically distinct 3-methylphenyl rings that can be independently functionalized with sulfonamide zinc-binding groups. Structurally related 4-oxo-1,4-dihydropyridazine-3-carboxamide benzenesulfonamide derivatives have demonstrated sub-micromolar inhibition of the tumor-associated isoform hCA IX [1]. The bis(3-methylphenyl) scaffold offers twice the derivatization vectors of mono-aryl analogs such as N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 305.3 g/mol), enabling systematic exploration of mono- vs. bis-sulfonamide SAR and potential additive CA inhibition .

Structure-Activity Relationship Studies on Aryl Substitution Topology in Heterocyclic Carboxamides

The fully symmetric, bis(meta-methylphenyl) architecture of this compound makes it an ideal reference point for SAR studies designed to probe the effect of aryl substitution topology on kinase selectivity. Systematic comparison against the asymmetric analog 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (meta/para) and the para/para symmetric analog N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide allows researchers to isolate the contribution of methyl group position to target engagement, selectivity, and physicochemical properties [1]. The computed logP of 2.25 and PSA of 74.68 Ų for the meta/meta compound provide a quantitative baseline against which the para-substituted isomers can be compared under identical computational conditions .

Computational Chemistry Benchmarking and Pharmacophore Model Validation

The availability of computed physicochemical parameters (logP, PSA, HBD/HBA counts, RO5/RO3 violation status) for N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide via the mcule platform provides a validated computational reference point for pharmacophore modeling and virtual screening campaigns [1]. The compound's moderate molecular weight (319.7 g/mol), favorable logP (2.25), and clean RO5 profile make it suitable as a calibration standard when benchmarking docking algorithms or machine learning models for predicting kinase inhibitor activity. Its zero RO5 violations differentiate it from higher-MW or polyhalogenated analogs that may introduce computational artifacts due to extreme molecular properties .

Quote Request

Request a Quote for N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.